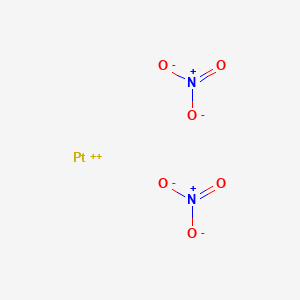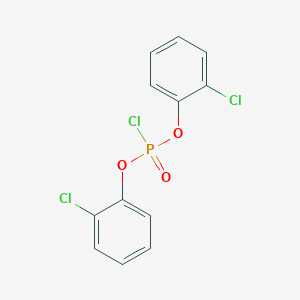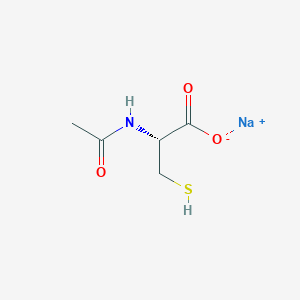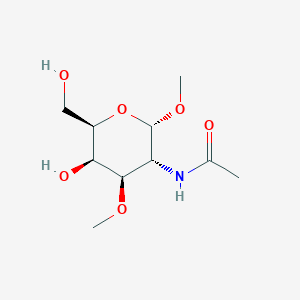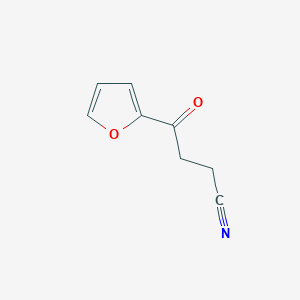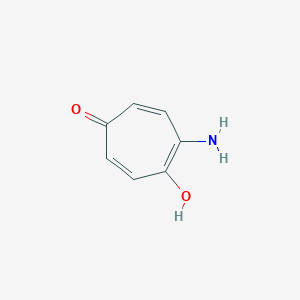
4-Ethylbenzophenone
Overview
Description
4-Ethylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, where an ethyl group is substituted at the para position of one of the phenyl rings. This compound is used in various chemical reactions and has applications in different fields, including material science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of ethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{C}_2\text{H}_5 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{C}_2\text{H}_5 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically follows the same Friedel-Crafts acylation method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the molar ratios of reactants.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylbenzoic acid.
Reduction: It can be reduced to form 4-ethylbenzohydrol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 4-Ethylbenzoic acid.
Reduction: 4-Ethylbenzohydrol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Ethylbenzophenone has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of polymers and as a photoinitiator in UV-curing applications.
Mechanism of Action
The mechanism of action of 4-Ethylbenzophenone involves its interaction with various molecular targets. In photochemical reactions, it acts as a photosensitizer, absorbing UV light and transferring energy to other molecules, thereby initiating chemical reactions. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Benzophenone: The parent compound, lacking the ethyl group.
4-Methylbenzophenone: Similar structure but with a methyl group instead of an ethyl group.
4-Hydroxybenzophenone: Contains a hydroxyl group at the para position.
Uniqueness of 4-Ethylbenzophenone: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. This substitution can affect the compound’s solubility, melting point, and its behavior in chemical reactions compared to its analogs.
Properties
IUPAC Name |
(4-ethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUPTKULISHEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171268 | |
| Record name | 4-Ethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18220-90-1 | |
| Record name | 4-Ethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18220-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018220901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Ethylbenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PJ45A2ULA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common impurities found during the synthesis of 4-Ethylbenzophenone and how are they identified?
A1: The synthesis of this compound, often utilizing Friedel-Crafts acylation with ethylbenzene and benzoyl chloride in the presence of aluminum chloride, can lead to the formation of various impurities. These primarily include different isomers of the desired product. Research has shown that alongside the desired para isomer, the synthesis yields the ortho (approximately 2%) and meta (approximately 7%) isomers of ethylbenzophenone [, ]. Additionally, diethylbenzophenone impurities, constituting up to 13% of the product, have also been observed [, ].
Q2: How does the structure of this compound relate to its potential use as a building block for other compounds?
A2: The structure of this compound features a key reactive site – the ketone group. This ketone can undergo a variety of chemical transformations, allowing for further modifications and the synthesis of more complex molecules. For instance, research highlights the successful Knoevenagel condensation of this compound with ethyl cyanoacetate []. This reaction transforms the ketone into an α,β-unsaturated ester, demonstrating the compound's versatility as a precursor for synthesizing compounds like ethyl 4-vinyl-α-cyano-β-phenylcinnamate []. This particular compound, due to its vinyl group, can be further polymerized, signifying the potential of this compound derivatives in polymer chemistry [].
Q3: What spectroscopic techniques are valuable for characterizing this compound?
A3: Characterizing this compound effectively relies on various spectroscopic methods:
- Infrared (IR) Spectroscopy: This technique reveals characteristic functional groups present in the molecule. For this compound, IR spectroscopy identifies the phenol stretching around 3030 cm-1, alkyl stretching around 2900 cm-1, and, importantly, the ketone C=O stretching at 1655 cm-1 [, ].
- Proton Nuclear Magnetic Resonance (HNMR) Spectroscopy: Despite occasional instrumentation challenges, HNMR provides valuable structural information. For this compound, the characteristic ethyl group manifests as a triplet and quartet at approximately 1.3 ppm and 2.7 ppm, respectively [, ].
- GC-MS: As discussed earlier, GC-MS is essential not just for identifying the compound but also for detecting impurities and assessing the purity of the synthesized product [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


